molecular formula C12H15N5O5 B221142 beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- CAS No. 118515-48-3

beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-

Cat. No.: B221142
CAS No.: 118515-48-3
M. Wt: 309.28 g/mol
InChI Key: GJKFEQPZRZBOJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- involves several steps. One common method is the condensation of a suitable pyrimidine derivative with a ribofuranosylamine precursor. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of catalysts or reagents to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying glycosylation processes and enzyme activities.

Mechanism of Action

The mechanism of action of beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes involved in glycosylation or other metabolic processes. The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and affecting the overall metabolic pathway .

Properties

IUPAC Name

2-(hydroxymethyl)-5-[(4-methoxypyrimido[5,4-d]pyrimidin-8-yl)amino]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-21-11-7-6(13-4-16-11)10(15-3-14-7)17-12-9(20)8(19)5(2-18)22-12/h3-5,8-9,12,18-20H,2H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKFEQPZRZBOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1N=CN=C2NC3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922695
Record name N-(8-Methoxypyrimido[5,4-d]pyrimidin-4-yl)pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118515-48-3
Record name NSC620635
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(8-Methoxypyrimido[5,4-d]pyrimidin-4-yl)pentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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